Cas no 899975-23-6 (N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide)

N-2-(Morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a morpholine moiety, a thiophene ring, and a naphthalene group. Its molecular structure combines heterocyclic and aromatic components, making it a versatile intermediate in medicinal chemistry and drug discovery. The morpholine ring enhances solubility and bioavailability, while the thiophene and naphthalene groups contribute to π-stacking interactions, potentially improving binding affinity in biological targets. This compound is of interest for its potential applications in the development of pharmacologically active agents, particularly in targeting central nervous system (CNS) disorders or as a scaffold for kinase inhibitors. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacological properties.
N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide structure
899975-23-6 structure
Product Name:N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide
CAS No:899975-23-6
MF:C22H24N2O2S
MW:380.503164291382
CID:5460078
Update Time:2025-05-20

N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
    • N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide
    • VU0504326-1
    • N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-1-ylacetamide
    • N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide
    • Inchi: 1S/C22H24N2O2S/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-14-27-21)24-10-12-26-13-11-24/h1-9,14,20H,10-13,15-16H2,(H,23,25)
    • InChI Key: ADADMIWEPSNETR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CNC(CC1=CC=CC2C=CC=CC1=2)=O)N1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 483
  • XLogP3: 3.3
  • Topological Polar Surface Area: 69.8

N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide Pricemore >>

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Additional information on N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide

N-2-(Morpholin-4-yl)-2-(Thiophen-2-yl)Ethyl-2-(Naphthalen-1-yl)Acetamide: A Comprehensive Overview

The compound N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide (CAS No: 899975-23-6) is a complex organic molecule with a unique structure that combines elements from various heterocyclic systems. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials. The molecule's structure is characterized by the presence of a morpholine ring, a thiophene moiety, and a naphthalene group, all interconnected through an acetamide backbone.

Recent studies have highlighted the importance of such multi-component molecules in drug discovery. The morpholine ring is known for its ability to form hydrogen bonds, which can enhance the bioavailability of drugs. Meanwhile, the thiophene moiety contributes to the molecule's electronic properties, making it suitable for applications in semiconductors and optoelectronic devices. The naphthalene group, on the other hand, adds aromatic stability and potential for π-interactions, which are crucial for both biological and material applications.

One of the most promising areas of research involving this compound is its potential as a drug candidate. Researchers have explored its ability to inhibit specific enzymes and receptors, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of a key enzyme involved in tumor growth, suggesting its potential as an anticancer agent.

In addition to its pharmacological applications, the compound has also been investigated for its role in materials science. The combination of morpholine, thiophene, and naphthalene groups creates a molecule with unique electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent advancements in this field have shown that such molecules can significantly improve the efficiency and stability of organic electronic devices.

The synthesis of N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-y l)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the morpholine ring through nucleophilic substitution reactions and the coupling of the thiophene moiety via Suzuki-Miyaura cross-coupling reactions. These methods ensure high yields and purity, making the compound suitable for both academic research and industrial applications.

From an environmental standpoint, researchers have also explored the biodegradability and toxicity of this compound. Initial studies suggest that it has low toxicity towards aquatic organisms, which is a positive indicator for its potential use in pharmaceuticals and agrochemicals. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and application.

In conclusion, N-2-(morpholin -4 -yl)-2 -(thiophen -2 - yl )ethyl - 2 -(naphthalen -1 - yl )acetamide (CAS No: 899975 - 23 -6 ) represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable compound for future innovations in medicine and materials science.

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